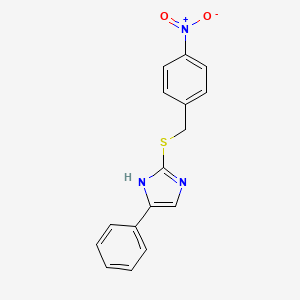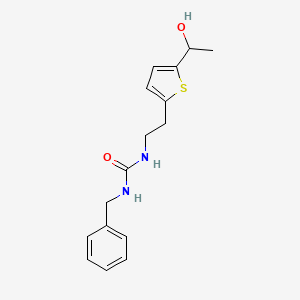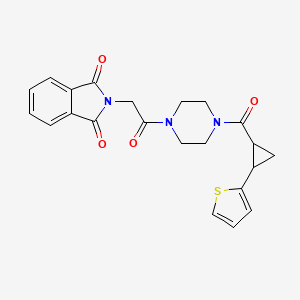
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
- Halocyclization Process : Research by Yu. L. Zborovskii et al. (2011) explored the cyclization of compounds structurally related to the chemical . They focused on the halocyclization process, which is a crucial step in the synthesis of such compounds, providing insight into their chemical behavior and potential modifications (Yu. L. Zborovskii et al., 2011).
Molecular Structures and Interactions
Crystal Structures and Antitumor Activity : Zhou et al. (2017) conducted studies on arylpiperazine derivatives, revealing their antitumor properties. These compounds, including variations of the specified chemical, were crystallized to determine their molecular structures, showing significant π-π interactions and halogen interactions between molecules (Jinhui Zhou et al., 2017).
Arylpiperazine Derivatives and Pharmacophore Analysis : The same team in 2016 analyzed the structures of similar compounds, highlighting the importance of the arylpiperazine moiety in generating pharmacological activities. These derivatives were crystallized, and their cell parameters, including bond lengths and angles, were analyzed, providing insights into how the substitution of different atoms affects their conformation and properties (Jinhui Zhou et al., 2016).
Hydrogen Bond Patterns in Arylpiperazine Structures : Karolak-Wojciechowska et al. (2010) investigated the hydrogen bond patterns in arylpiperazine structures. This research is significant for understanding the molecular interactions and stability of such compounds, which includes derivatives of the specified chemical (J. Karolak‐Wojciechowska et al., 2010).
Potential Pharmaceutical Applications
Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of phthalimide and similar compounds. They discovered that several compounds were effective in seizure models, which can be crucial for developing new medications for epilepsy and related disorders (K. Kamiński et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer : Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including derivatives similar to the specified chemical. Their study on fluorescence spectra and electron transfer can contribute to understanding the potential use of these compounds in imaging and diagnostic tools (Jiaan Gan et al., 2003).
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-19(13-25-21(28)14-4-1-2-5-15(14)22(25)29)23-7-9-24(10-8-23)20(27)17-12-16(17)18-6-3-11-30-18/h1-6,11,16-17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXQVAYZWFWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

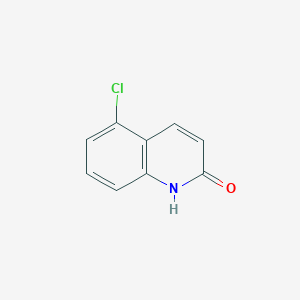
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
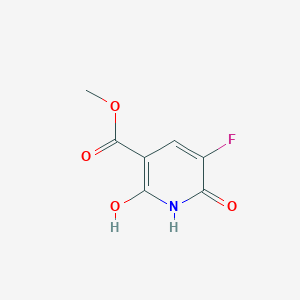
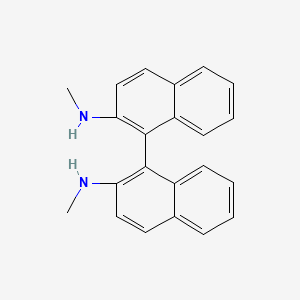
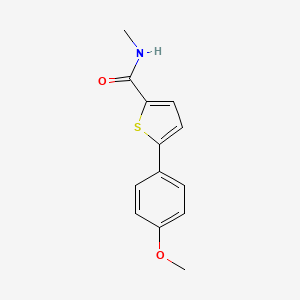
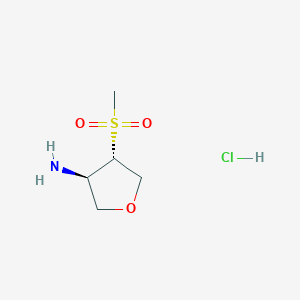
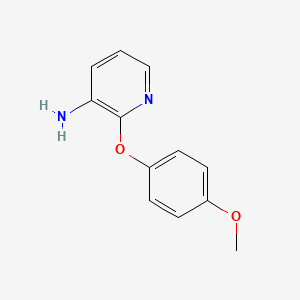
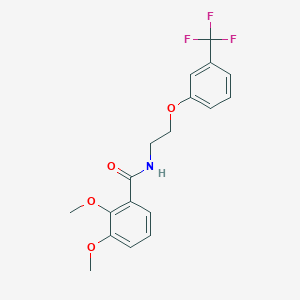
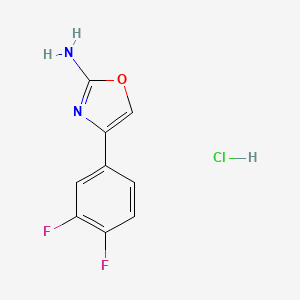
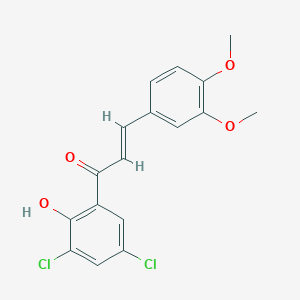
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)
